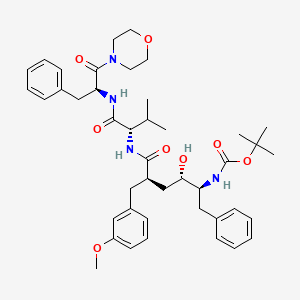

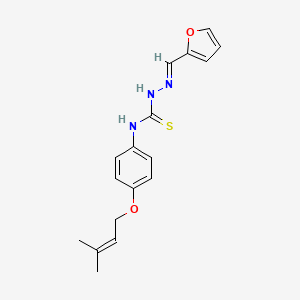

![molecular formula C76H77N13O4 B12781628 N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide CAS No. 87096-15-9](/img/structure/B12781628.png)

N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

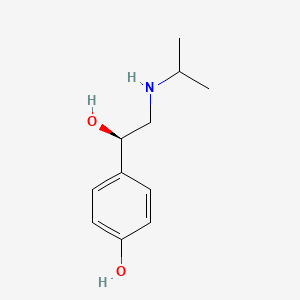

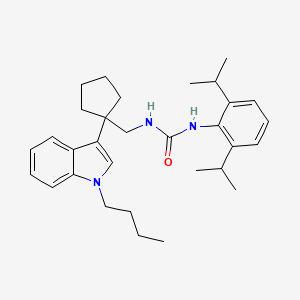

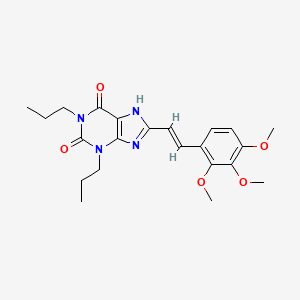

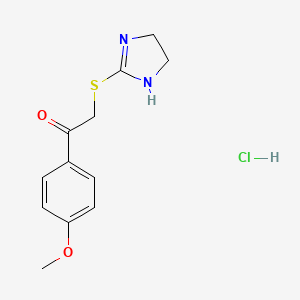

The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down:

- The core structure consists of a porphyrin ring system, which is a cyclic arrangement of nitrogen-containing heterocycles.

- The compound contains multiple functional groups, including amides, amino groups, and aromatic rings.

- Its intricate structure suggests potential biological and chemical significance.

Métodos De Preparación

Industrial Production Methods: Industrial-scale production of such complex compounds typically involves efficient and scalable processes. Researchers and companies may optimize existing methods or develop novel approaches to synthesize this compound. without specific data, I can’t provide precise details.

Análisis De Reacciones Químicas

Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:

Oxidation: Porphyrins can be oxidized to form metal complexes or other derivatives.

Reduction: Reduction reactions may lead to modified porphyrin structures.

Substitution: Aromatic rings can undergo substitution reactions with appropriate reagents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or metal salts (e.g., FeCl₃) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) may be employed.

Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles can substitute hydrogen atoms.

Major Products: The specific products formed during these reactions would depend on reaction conditions and substituents. Further research is needed to identify the exact products.

Aplicaciones Científicas De Investigación

Chemistry:

- Porphyrins play a crucial role in catalysis, especially in metalloenzymes like cytochrome P450.

- They are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment.

- Porphyrins are essential components of heme, involved in oxygen transport (hemoglobin) and electron transfer (cytochromes).

- Research explores their potential in antimicrobial agents and imaging probes.

- Porphyrins find applications in dye-sensitized solar cells, sensors, and organic electronics.

Mecanismo De Acción

The compound’s mechanism of action would depend on its specific targets. Given its complexity, it might interact with enzymes, receptors, or cellular components. Further studies are necessary to elucidate this.

Comparación Con Compuestos Similares

: Porphyrins and Metalloporphyrins: New Horizons in Medicine : Porphyrins in Photodynamic Therapy : Porphyrins in Medicine: Their Principles, Applications, and Use as PDT Agents

Propiedades

Número CAS |

87096-15-9 |

|---|---|

Fórmula molecular |

C76H77N13O4 |

Peso molecular |

1236.5 g/mol |

Nombre IUPAC |

N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide |

InChI |

InChI=1S/C76H77N13O4/c1-48-11-17-52(18-12-48)71-58-27-29-60(84-58)72(53-19-13-49(2)14-20-53)62-31-33-64(86-62)74(65-34-32-63(87-65)73(61-30-28-59(71)85-61)54-21-15-50(3)16-22-54)55-23-25-56(26-24-55)82-69(92)37-35-67(90)79-43-8-41-77-39-5-6-40-78-42-9-44-80-68(91)36-38-70(93)83-57-46-66-76(81-47-57)89-45-7-10-51(4)75(89)88-66/h7,10-34,45-47,77-78,84,87H,5-6,8-9,35-44H2,1-4H3,(H,79,90)(H,80,91)(H,82,92)(H,83,93) |

Clave InChI |

WFZAVOQGWZXYQK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=CC1=C(N=C9)N2C=CC=C(C2=N1)C)C=C4)C1=CC=C(C=C1)C)N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

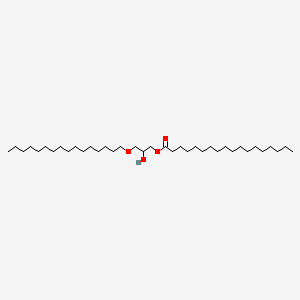

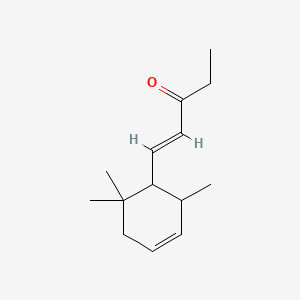

![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)